1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene
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Overview
Description
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene is an organic compound with the molecular formula C23H23F. It is a member of the terphenyl family, characterized by its three benzene rings connected in a linear arrangement. This compound is notable for its unique structural features, including the presence of ethyl, fluoro, and propyl substituents on the benzene rings.
Preparation Methods
The synthesis of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:
Reactants: Aryl halide (e.g., 4-bromo-4’-ethylbiphenyl), boronic acid (e.g., 2-fluoro-4-propylphenylboronic acid), and a palladium catalyst.
Conditions: The reaction is carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the fluoro group to a hydrogen atom, yielding a fully hydrogenated product.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NH3, RSH).
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include carboxylic acids, ketones, and substituted derivatives.
Scientific Research Applications
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its interactions with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene can be compared with other terphenyl derivatives:
Similar Compounds: 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl, 1-[4-(Difluoromethoxy)phenyl]-3-(4-ethylphenyl)-5H,6H,7H,8H,9H-pyrazolo[1,2-a][1,2]diazepin-4-ium bromide
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
921605-37-0 |
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Molecular Formula |
C23H23F |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-(4-ethylphenyl)phenyl]-2-fluoro-4-propylbenzene |
InChI |
InChI=1S/C23H23F/c1-3-5-18-8-15-22(23(24)16-18)21-13-11-20(12-14-21)19-9-6-17(4-2)7-10-19/h6-16H,3-5H2,1-2H3 |
InChI Key |
KNILZVBEJQYJOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC)F |
Origin of Product |
United States |
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